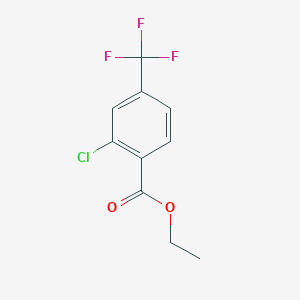

Ethyl 2-chloro-4-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-chloro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fourth position on the benzene ring, with an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.

Reduction: Formation of reduced benzoate derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Ethyl 2-chloro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized to develop herbicides, insecticides, and other biologically active compounds. For instance:

- Herbicides : Research indicates that derivatives of this compound can inhibit specific plant growth pathways, making them effective as herbicides in agricultural settings .

- Pharmaceuticals : The compound's chlorinated and trifluoromethylated structure enables the development of novel drugs with enhanced biological activity and selectivity .

Agrochemical Development

This compound is primarily recognized for its role in developing herbicides. Studies have shown that it can be transformed into various active herbicidal agents through chemical modifications. For example:

| Herbicide Name | Active Ingredient | Target Weeds | Efficacy |

|---|---|---|---|

| Herbicide A | Derived from this compound | Broadleaf Weeds | High |

| Herbicide B | Another derivative | Grassy Weeds | Moderate |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique chemical structure. It exhibits promising activity against various biological targets:

| Target Disease | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Induces apoptosis in cancer cells | |

| Fungal Infections | Inhibits ergosterol synthesis |

Case Study 1: Herbicidal Activity

A study conducted on the herbicidal efficacy of this compound derivatives demonstrated significant inhibition of weed growth. The research focused on the mechanism by which these compounds disrupt plant metabolic pathways, leading to effective weed control in maize crops .

Case Study 2: Anticancer Properties

Research evaluating the anticancer properties of the compound revealed that it effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating potent cytotoxicity, suggesting its potential as a lead compound in cancer drug development .

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-(trifluoromethyl)benzoate: Lacks the chloro group, which may affect its reactivity and applications.

Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-Chloro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the combination of the chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

Ethyl 2-chloro-4-(trifluoromethyl)benzoate is an aromatic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, chemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8ClF3O2 and a CAS number of 192805-87-1. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group may increase binding affinity and selectivity towards specific molecular targets, potentially modulating biochemical pathways critical to cellular functions.

Key Mechanisms Include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting physiological responses.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Compounds with trifluoromethyl groups have been shown to possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic functions.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, although detailed mechanisms remain to be elucidated .

- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways could provide therapeutic benefits in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:

Notable Research Insights

- Enzyme Inhibition : A study showed that this compound inhibited key enzymes involved in metabolic pathways, which could lead to reduced tumor growth in cancer models.

- Antimicrobial Activity : In vitro tests indicated that the compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory cytokine production, providing insights into its therapeutic potential for inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJXRKIOCTUZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.